Bis(2-naphthoyl) peroxide

CAS No.: 38512-20-8

Cat. No.: VC18321275

Molecular Formula: C22H14O4

Molecular Weight: 342.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38512-20-8 |

|---|---|

| Molecular Formula | C22H14O4 |

| Molecular Weight | 342.3 g/mol |

| IUPAC Name | naphthalene-2-carbonyl naphthalene-2-carboperoxoate |

| Standard InChI | InChI=1S/C22H14O4/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)25-26-22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

| Standard InChI Key | CZZLBDWXSJTBCP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)OOC(=O)C3=CC4=CC=CC=C4C=C3 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

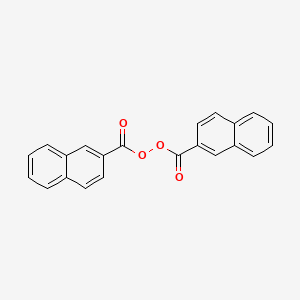

Bis(2-naphthoyl) peroxide consists of two 2-naphthoyl moieties () connected by a peroxide () bridge. The naphthalene rings contribute to the compound’s planar aromatic structure, enhancing its lipophilicity and thermal stability compared to aliphatic peroxides like benzoyl peroxide . Key structural descriptors include:

-

IUPAC Name: Naphthalene-2-carbonyl naphthalene-2-carboperoxoate

-

Canonical SMILES:

Comparative Structural Analysis

The compound’s reactivity and stability are influenced by the position of the naphthoyl groups. A comparison with related peroxides is summarized below:

Synthesis and Manufacturing

Conventional Synthesis Routes

Bis(2-naphthoyl) peroxide is typically synthesized via the reaction of 2-naphthoyl chloride with hydrogen peroxide in the presence of a base, such as triethylamine . This method mirrors the production of bis(alkanesulfonyl) peroxides, where sulfonic acid chlorides react with peroxides . A representative procedure involves:

-

Cooling: 2-Naphthoyl chloride is chilled to mitigate exothermic side reactions.

-

Peroxide Addition: Excess hydrogen peroxide (70% w/w) is introduced.

-

Base Catalysis: Triethylamine neutralizes HCl byproducts, driving the reaction forward.

-

Isolation: The product precipitates upon water addition and is purified via recrystallization .

Physicochemical Properties

Thermal and Physical Parameters

-

Boiling Point: Estimated at 527.5°C (analogous to di-(1-naphthoyl) peroxide) .

-

Solubility: Insoluble in water; soluble in organic solvents like dichloromethane and acetone .

Reactivity and Decomposition

As a diacyl peroxide, bis(2-naphthoyl) peroxide decomposes thermally or photolytically to generate free radicals, enabling its use as a polymerization initiator . The decomposition pathway involves homolytic cleavage of the O–O bond, producing 2-naphthoyloxy radicals () . These radicals participate in chain reactions, making the compound valuable in polymer chemistry .

Applications in Industry and Research

Polymerization Initiator

Bis(2-naphthoyl) peroxide serves as a radical initiator in the synthesis of polystyrene and polyethylene, where its aromatic structure enhances compatibility with hydrophobic monomers . Compared to benzoyl peroxide, it offers slower decomposition kinetics, enabling better control over polymerization rates .

Organic Synthesis

The compound facilitates oxidative transformations, such as the conversion of alcohols to ketones and sulfides to sulfoxides . Its strong oxidizing power is leveraged in cross-coupling reactions and C–H functionalization .

Emerging Uses

-

Materials Science: Incorporation into metal-organic frameworks (MOFs) for catalytic applications .

-

Pharmaceuticals: Investigated for antitumor activity due to radical-mediated DNA damage .

Comparative Analysis with Related Peroxides

Performance in Polymerization

Stability and Shelf Life

The aromatic groups in bis(2-naphthoyl) peroxide confer greater thermal stability than aliphatic peroxides, extending its shelf life to 12 months when stored properly .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume